molecular formula C23H30N2O2S B6062999 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol

Cat. No.: B6062999
M. Wt: 398.6 g/mol
InChI Key: GAEGVHXSFBDDDH-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol is a complex organic compound that features a unique combination of isoquinoline, thiomorpholine, and phenoxy groups

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c26-22(17-25-9-8-20-5-1-2-6-21(20)16-25)18-27-23-7-3-4-19(14-23)15-24-10-12-28-13-11-24/h1-7,14,22,26H,8-13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEGVHXSFBDDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(COC3=CC=CC(=C3)CN4CCSCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol typically involves multiple steps:

    Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Thiomorpholine Introduction: The thiomorpholine group can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with a halogenated precursor.

    Phenoxy Group Attachment: The phenoxy group is typically introduced through an etherification reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions.

    Final Coupling: The final step involves coupling the isoquinoline, thiomorpholine, and phenoxy intermediates through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-morpholinyl)propan-2-ol: Similar structure but with a morpholine group instead of thiomorpholine.

    1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-piperidinyl)propan-2-ol: Contains a piperidine group instead of thiomorpholine.

Uniqueness

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol is unique due to the presence of the thiomorpholine group, which can impart distinct chemical and biological properties compared to its analogs.

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